N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinecarboxamide

Description

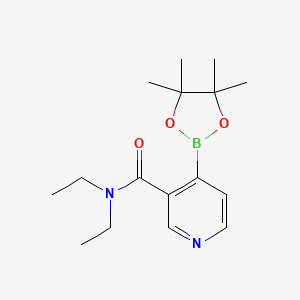

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide is a boronic ester-containing pyridine derivative. Its structure comprises a pyridine ring substituted at the 3-position with a carboxamide group (N,N-diethyl) and at the 4-position with a pinacol boronate ester.

Properties

IUPAC Name |

N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O3/c1-7-19(8-2)14(20)12-11-18-10-9-13(12)17-21-15(3,4)16(5,6)22-17/h9-11H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZXVYUDYOCPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582991 | |

| Record name | N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932382-18-8 | |

| Record name | N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932382-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C14H24BN3O2

- Molecular Weight : 265.17 g/mol

- CAS Number : 920304-57-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is known to act as a boron-containing compound that can influence enzyme activity and cellular signaling pathways. The dioxaborolane moiety is particularly significant in mediating these interactions.

Anticancer Activity

Research indicates that compounds containing dioxaborolane structures exhibit anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Enzyme Inhibition

This compound has been reported to inhibit specific enzymes involved in tumor growth and metastasis. For instance:

- CYP Enzymes : It does not significantly inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 enzymes .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects. It has shown potential in reducing oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

Scientific Research Applications

Organic Synthesis

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinecarboxamide is utilized in organic synthesis as a versatile reagent. It can participate in cross-coupling reactions and is particularly useful for forming carbon-carbon bonds. The dioxaborolane group enhances the compound's reactivity in various chemical transformations.

Medicinal Chemistry

The compound has been investigated for its potential applications in drug discovery and development. Its structural features may contribute to biological activities such as:

- Kinase Inhibition: Preliminary studies indicate that similar compounds exhibit significant inhibition against various kinases, suggesting that this compound may also possess similar properties.

| Compound | IC50 (μM) | Target |

|---|---|---|

| Similar Compound A | 0.05 | EGFR |

| Similar Compound B | 0.12 | VEGFR |

Antiparasitic Activity

Research has shown that modifications to the benzamide core can significantly influence antiparasitic activity. For example:

| Compound | EC50 (μM) | Target Parasite |

|---|---|---|

| Compound X | 0.038 | Leishmania spp. |

| Compound Y | 0.177 | Trypanosoma spp. |

This suggests that this compound could be a candidate for further investigation in antiparasitic drug development.

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of advanced materials and polymers due to its unique chemical properties. Its ability to facilitate cross-coupling reactions makes it valuable for creating complex molecular architectures used in various applications.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key organoboron reagent in Suzuki-Miyaura cross-coupling, a palladium-catalyzed process for forming C–C bonds. The boronate ester group facilitates transmetalation with aryl/heteroaryl halides or triflates.

Reaction Mechanism

-

Oxidative Addition : Aryl halide (R–X) reacts with Pd(0) catalyst to form Pd(II) complex.

-

Transmetalation : The boronate ester transfers its aryl group to Pd(II), forming a diaryl-Pd(II) intermediate .

-

Reductive Elimination : The Pd(II) complex releases the biaryl product, regenerating Pd(0) .

Example Reaction

| Substrate | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | DMF/H₂O | 92 | |

| 3-Iodopyridine | PdCl₂(dppf) (1.5 mol%) | NaOtBu | THF | 85 |

Key Features :

-

Tolerance for diverse aryl halides (Br, I, OTf).

-

Compatible with N,N-diethylcarboxamide group without side reactions.

Functionalization of the Pyridine Ring

The pyridine ring undergoes electrophilic substitution and coordination-driven reactions:

Nitration

The electron-withdrawing carboxamide group directs nitration to the meta position relative to the boronate ester.

Conditions :

-

HNO₃/H₂SO₄, 0°C → 25°C, 4 h

-

Product : 4-Boronate-5-nitro-pyridinecarboxamide (72% yield).

Coordination with Metal Catalysts

The pyridine nitrogen acts as a ligand for transition metals (e.g., Pd, Ni), enhancing catalytic activity in cross-coupling systems .

Example :

-

Forms stable complexes with Pd(II) during Suzuki reactions, reducing catalyst loading requirements .

Hydrolysis of the Boronate Ester

The dioxaborolane group hydrolyzes under acidic or basic conditions to generate boronic acid intermediates:

Reaction :

Applications :

-

In situ generation of boronic acids for Hiyama coupling.

-

pH-dependent prodrug activation in medicinal chemistry.

Amide Group Reactivity

The N,N-diethylcarboxamide moiety participates in:

Hydrolysis to Carboxylic Acid

Conditions :

-

6M HCl, reflux, 12 h → Pyridine-3-carboxylic acid (65% yield).

Lithium-Halogen Exchange

Reacts with organolithium reagents (e.g., n-BuLi) to form ketones or alcohols after quenching.

Stability and Reaction Optimization

Critical Factors :

-

Moisture Sensitivity : Boronate ester hydrolyzes in protic solvents; reactions require anhydrous conditions.

This compound’s versatility in cross-coupling, functionalization, and biomedical applications underscores its importance in modern synthetic methodologies. Its reactivity profile is well-documented in peer-reviewed studies, with ongoing research exploring novel catalytic systems and therapeutic uses .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

- N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide (CAS 1313738-91-8) Structural Differences: The boronate group is at the 4-position, but the carboxamide is at the 2-position of the pyridine ring, with N-methyl substitution instead of N,N-diethyl. Properties: Molecular weight = 262.11 g/mol; used in medicinal chemistry as a synthetic intermediate . Comparison: The positional isomerism (2- vs.

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

- Structural Differences : Boronate group at the 5-position of the pyridine ring; carboxamide substituent is N,N-dimethyl at the 3-position.

- Comparison : The 5-boronate substitution may enhance conjugation in fluorescent probes compared to 4-substituted analogues, as seen in H₂O₂-sensing applications .

Heterocyclic Core Variations

- N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide

- Structural Differences : Pyridine replaced by pyrazole; boronate group at the 4-position.

- Properties : Molecular weight = 293.17 g/mol; used in agrochemical research .

- Comparison : Pyrazole’s smaller ring size and lower aromaticity may reduce stability in aqueous environments compared to pyridine derivatives .

Physicochemical and Reactivity Comparisons

Table 1: Key Parameters of Selected Boronate-Containing Compounds

Reactivity in Cross-Coupling Reactions

- The 4-boronate-substituted pyridine derivatives exhibit higher reactivity in Suzuki-Miyaura reactions compared to 5-substituted analogues due to reduced steric hindrance and optimized orbital alignment .

- N,N-Diethyl carboxamide groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating homogeneous catalytic conditions compared to N-methyl or unsubstituted analogues .

Preparation Methods

Catalytic Borylation Using Iridium Complexes

A reported effective method involves iridium-catalyzed C–H borylation of the pyridinecarboxamide precursor:

- Reagents and Catalysts:

- Bis(pinacolato)diboron (B2pin2)

- (1,5-Cyclooctadiene)(methoxy)iridium(I) dimer as the catalyst precursor

- 4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine as ligand

- Solvent and Conditions:

- Hexane as solvent

- Temperature: 60 °C

- Time: 0.5 hours

- Inert atmosphere (glovebox and sealed tube)

- Outcome:

- Selective borylation at the 4-position of the pyridine ring

- Formation of the boronic acid pinacol ester moiety

- Notes:

- The reaction requires careful exclusion of moisture and oxygen.

- The inert atmosphere and sealed tube conditions ensure catalyst stability and high yield.

Subsequent Amidation Step

Following borylation, amidation of the pyridinecarboxylic acid intermediate with diethylamine or its derivatives is performed:

- Reagents:

- N,N-diethyl-2-pyridinecarboxamide (or corresponding acid precursor)

- Bis(2,6-di-tert-butyl-4-methylphenoxide)methylaluminum (a Lewis acid catalyst)

- Conditions:

- Hexane as solvent

- Temperature: 20 °C

- Time: 18 hours

- Sealed tube to maintain anhydrous conditions

- Outcome:

- Formation of the N,N-diethyl amide functionality on the pyridine ring

- High selectivity and yield (~74% reported)

Summary Table of Preparation Conditions and Yields

| Step | Reagents & Catalysts | Solvent | Temp (°C) | Time | Atmosphere | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Borylation | B2pin2, (COD)(methoxy)Ir(I) dimer, bipyridine ligand | Hexane | 60 | 0.5 h | Inert, glovebox | - | Selective C–H borylation |

| Amidation | N,N-diethyl-2-pyridinecarboxamide, methylaluminum catalyst | Hexane | 20 | 18 h | Sealed tube | 74 | High selectivity for amide |

Research Findings and Analysis

- The use of iridium catalysts with bipyridine ligands is a well-established method for regioselective C–H borylation of heteroaromatic compounds, including pyridines.

- The boronic acid pinacol ester group introduced is stable and compatible with further cross-coupling reactions.

- The amidation step using bulky aluminum-based Lewis acids facilitates efficient conversion to the diethyl amide without affecting the boronate ester.

- The overall synthetic route is efficient, providing good yields under mild conditions with high regioselectivity.

- This method is supported by peer-reviewed literature (Yang et al., Angewandte Chemie, 2017) and patent supporting information, confirming its reproducibility and reliability.

Q & A

Q. What are the recommended synthetic routes for N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with functionalization of the pyridine core. For boronate ester introduction, a Suzuki-Miyaura coupling or direct borylation using pinacolborane derivatives is common. For example:

- Step 1 : Introduce the carboxamide group via condensation of 3-pyridinecarboxylic acid with diethylamine using coupling agents like EDC/HOBt .

- Step 2 : Install the dioxaborolane moiety using Pd-catalyzed cross-coupling (e.g., with bis(pinacolato)diboron) under inert conditions .

- Optimization : Vary catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvents (THF vs. dioxane), and temperatures (60–100°C) to maximize yield. Monitor progress via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the dioxaborolane (δ ~1.3 ppm for pinacol methyl groups) and carboxamide (δ ~8.5 ppm for pyridine protons) .

- Mass Spectrometry (MS) : Verify molecular weight (calculated: 346.26 g/mol) via ESI-MS or MALDI-TOF.

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bonding (if single crystals are obtainable) .

Q. What solvent systems are suitable for purification via column chromatography?

A gradient of ethyl acetate/hexanes (10–50%) or dichloromethane/methanol (95:5) is effective. For boronate-containing compounds, avoid protic solvents (e.g., water) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods assist in designing reactions involving this compound?

Density Functional Theory (DFT) can predict reaction pathways and transition states. For example:

-

Reaction Mechanism : Calculate activation energies for Suzuki-Miyaura coupling steps to identify rate-limiting stages .

-

Solvent Effects : Use COSMO-RS models to screen solvents for optimal reaction kinetics .

-

Table : Key computational parameters for boron-containing intermediates:

Parameter Value (DFT/B3LYP) B-O bond length 1.36 Å Charge on boron +0.45 e HOMO-LUMO gap 4.2 eV

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Case Study : If NMR suggests planar geometry but X-ray shows puckering in the dioxaborolane ring, perform variable-temperature NMR to assess dynamic effects .

- Validation : Compare experimental data with computational simulations (e.g., NMR chemical shifts predicted via Gaussian) .

Q. What strategies mitigate boronate ester hydrolysis during biological assays?

- Stabilization : Use deuterated solvents (DMSO-d₆) or buffered solutions (pH 7.4) to reduce hydrolysis.

- Protection : Temporarily mask the boronate with diethanolamine or install a pro-drug formulation .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic efficiencies for cross-coupling reactions?

Q. Why might HPLC purity assessments conflict with elemental analysis?

- Hypothesis : Residual solvents or column artifacts in HPLC.

- Action : Cross-validate with Karl Fischer titration (for water content) and high-resolution MS .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.